4,4-diMethyl-1,1-diphenyl-pent-2-yn-1-ol
Description
Contextual Significance of Propargylic Alcohols as Key Synthetic Intermediates and Substrates
Propargylic alcohols are recognized as attractive starting materials in a wide array of organic transformations. researchgate.net Their bifunctional nature, possessing both an alkyne and a hydroxyl group, allows for a diverse range of chemical manipulations. researchgate.net These synthons are readily available and serve as precursors to a multitude of more complex molecules, including many that are biologically active or have applications in materials science. rsc.orgrawsource.com
The versatility of propargylic alcohols is evident in their participation in various reaction types, including:
Cyclization Reactions: Forming heterocyclic and carbocyclic ring systems. researchgate.net
Substitution Reactions: Where the hydroxyl group is replaced by other functional groups. researchgate.netnih.gov
Addition Reactions: Involving the carbon-carbon triple bond. researchgate.net
Rearrangement Reactions: Leading to the formation of α,β-unsaturated carbonyl compounds. en-academic.comwikipedia.orgwikipedia.org
These transformations are often facilitated by transition metal catalysts, which can activate the propargylic alcohol towards specific reaction pathways. organic-chemistry.orgresearchgate.netnih.gov The ability to stereospecifically control the outcomes of these reactions further enhances their synthetic utility. acs.orgnih.govacs.org
Molecular Architecture and Unique Reactivity Features of 4,4-diMethyl-1,1-diphenyl-pent-2-yn-1-ol
The molecular structure of this compound possesses several key features that dictate its reactivity:
Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which influences its reactivity in rearrangement reactions. Tertiary propargylic alcohols are known to undergo the Meyer-Schuster rearrangement to form α,β-unsaturated ketones. en-academic.comwikipedia.org However, they can also be susceptible to a competing reaction known as the Rupe rearrangement. en-academic.comwikipedia.org
Bulky Substituents: The presence of two phenyl groups on the carbon bearing the hydroxyl group and a tert-butyl group on the alkyne creates significant steric hindrance. This bulk can influence the regioselectivity and stereoselectivity of reactions by directing the approach of reagents.
Propargylic System: The proximity of the hydroxyl group to the alkyne allows for a range of characteristic reactions. The hydroxyl group can be a leaving group in substitution reactions, often proceeding through an SN2' mechanism. The alkyne itself can undergo various addition and cyclization reactions.
The interplay of these structural elements makes this compound a fascinating substrate for studying the influence of sterics and electronics on the reactivity of propargylic alcohols.
Overview of Current Research Trajectories and Scholarly Contributions Involving the Compound
While specific research focusing exclusively on this compound is not extensively documented, its role as a tertiary propargylic alcohol places it within several important areas of contemporary organic chemistry research. The primary research trajectory involving compounds of this type is the development of new catalytic methods for the transformation of propargylic alcohols.
Key Research Areas:
Meyer-Schuster Rearrangement: A significant area of research is the acid-catalyzed rearrangement of tertiary propargylic alcohols to α,β-unsaturated ketones. en-academic.comwikipedia.orgsynarchive.comorganicreactions.org Studies often focus on developing milder and more selective catalysts to avoid competing side reactions like the Rupe rearrangement. wikipedia.org The use of transition metal and Lewis acid catalysts, as well as microwave irradiation, has been explored to improve reaction efficiency and stereoselectivity. wikipedia.org
Synthesis of Allenes: Propargylic alcohols are valuable precursors for the synthesis of allenes, which are important structural motifs in many natural products and biologically active molecules. rsc.org The Myers allene (B1206475) synthesis, for example, converts a propargylic alcohol into an allene via an arenesulfonylhydrazine intermediate. wikipedia.org Other methods involve the direct reduction of propargylic alcohols. nih.govacs.org
Catalytic Propargylic Substitution: Ruthenium-catalyzed propargylic substitution reactions allow for the direct replacement of the hydroxyl group with various nucleophiles, including those centered on oxygen, nitrogen, and phosphorus. nih.govresearchgate.net These reactions provide a direct and atom-economical route to a variety of functionalized alkynes. researchgate.net
The study of this compound and similar sterically hindered tertiary propargylic alcohols contributes to a deeper understanding of reaction mechanisms and the development of more robust and selective synthetic methodologies.
Interactive Data Tables
Table 1: General Reactions of Propargylic Alcohols
| Reaction Type | Description | Resulting Functional Group |
| Meyer-Schuster Rearrangement | Acid-catalyzed rearrangement of secondary and tertiary propargylic alcohols. en-academic.comwikipedia.orgsynarchive.com | α,β-Unsaturated Ketone/Aldehyde |
| Rupe Rearrangement | An alternative acid-catalyzed rearrangement of tertiary propargylic alcohols. en-academic.comwikipedia.org | α,β-Unsaturated Methyl Ketone |
| Myers Allene Synthesis | Conversion of a propargylic alcohol to an allene via an arenesulfonylhydrazine intermediate. wikipedia.org | Allene |
| Propargylic Substitution | Replacement of the hydroxyl group with a nucleophile, often catalyzed by a transition metal. nih.govresearchgate.net | Substituted Alkyne |
| Cyclization Reactions | Formation of ring structures involving the alkyne and hydroxyl group. researchgate.net | Heterocycles/Carbocycles |
Properties
CAS No. |
1522-15-2 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.3615 |
Synonyms |
4,4-diMethyl-1,1-diphenyl-pent-2-yn-1-ol |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4,4 Dimethyl 1,1 Diphenyl Pent 2 Yn 1 Ol and Analogues
Direct Synthesis Pathways via Alkynylation of Carbonyl Substrates
The most direct and common approach to synthesizing 4,4-dimethyl-1,1-diphenyl-pent-2-yn-1-ol involves the alkynylation of a ketone. This method hinges on the nucleophilic addition of an acetylide to the electrophilic carbonyl carbon of benzophenone (B1666685). The specific alkyne required for this synthesis is 3,3-dimethyl-1-butyne (B43207), also known as tert-butylacetylene. nist.gov This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for creating tertiary alcohols. ucalgary.ca
Catalytic and Non-Catalytic Additions of Acetylides to Ketones
The addition of the tert-butylacetylide anion to benzophenone can be achieved through both non-catalytic and catalytic means.
Non-Catalytic Addition: The traditional and most straightforward method requires the use of a stoichiometric amount of a strong base to deprotonate the terminal alkyne (3,3-dimethyl-1-butyne). rsc.org Organolithium reagents, such as n-butyllithium (n-BuLi), are highly effective for this purpose. The reaction proceeds by dissolving the alkyne in an anhydrous ether solvent, like tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere. The addition of n-BuLi at low temperatures (e.g., -78 °C) generates the lithium tert-butylacetylide in situ. Subsequent addition of benzophenone to this solution results in the nucleophilic attack of the acetylide on the carbonyl carbon. libretexts.orgyoutube.com An acidic workup then protonates the resulting alkoxide to yield the final product, this compound. ucalgary.ca
Catalytic Addition: Modern advancements have led to catalytic systems that facilitate this transformation with greater efficiency and under milder conditions. While often developed for aldehydes, many systems are adaptable to ketones. Catalysts can activate either the alkyne or the carbonyl substrate, or both. For instance, zinc-based catalysts are widely used. The combination of a zinc salt, like zinc triflate (Zn(OTf)₂), and a base can generate a zinc acetylide, which then adds to the ketone. organic-chemistry.orgnih.gov Another approach involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst for the addition of silyl-protected alkynes to ketones, which offers a mild and operationally simple alternative, though it requires a subsequent deprotection step. organic-chemistry.org
| Catalyst System | Carbonyl Substrate | Alkyne | Key Features | Reference |
|---|---|---|---|---|
| Zn(OTf)₂ / Amine Base | Aldehydes, Ketones | Terminal Alkynes | Generates zinc acetylide in situ; mild conditions. | organic-chemistry.org |
| InBr₃ / Et₃N | Aldehydes, N,O-acetals | Terminal Alkynes | Promotes alkynylation of a variety of substrates. | organic-chemistry.org |
| TBAF | Aldehydes, Ketones | Silylalkynes | Mild, operationally simple; tolerates various functional groups. | organic-chemistry.org |
| Me₂Zn / Ligand | Aldehydes, Ketones | Phenylacetylene | Can be used for additions to both aldehydes and ketones. | organic-chemistry.org |
Organometallic Reagent-Mediated Approaches for C–C Bond Formation
The formation of the critical C–C bond in this compound is fundamentally a reaction between a nucleophilic carbon (the acetylide) and an electrophilic carbon (the carbonyl). libretexts.org Organometallic reagents are the primary tools for imparting this nucleophilic character, or "umpolung" (reverse polarity), to the alkyne's terminal carbon. youtube.com
Organolithium Reagents: As mentioned, alkyl lithium compounds like n-BuLi are standard for deprotonating terminal alkynes. The resulting lithium acetylides are highly reactive nucleophiles. The low electronegativity of lithium polarizes the C-Li bond, placing significant negative charge density on the carbon atom, making it a potent base and nucleophile. libretexts.orgyoutube.com
Grignard Reagents: Acetylenic Grignard reagents are another class of effective nucleophiles for this synthesis. ucalgary.cachadsprep.com An alkynyl Grignard reagent can be prepared by reacting the terminal alkyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide. An acid-base reaction occurs where the more basic alkyl Grignard deprotonates the more acidic alkyne. The resulting tert-butylacetylenylmagnesium bromide can then be added to benzophenone. The reaction mechanism is analogous to that of organolithium reagents, involving nucleophilic attack on the carbonyl followed by an acidic workup to furnish the tertiary alcohol. ucalgary.ca The use of ether solvents like THF is crucial for stabilizing the Grignard reagent through coordination. libretexts.org
Derivatization and Transformation-Based Synthesis of Propargylic Alcohol Structures
Beyond direct assembly, propargylic alcohols can be synthesized by modifying existing molecules that already contain the core carbon skeleton.
Reduction of Related Ynones and Enynones Precursors
An alternative synthetic route to propargylic alcohols involves the reduction of a corresponding α,β-alkynyl ketone, known as an ynone. acs.org For the target molecule, this would hypothetically involve the reduction of 4,4-dimethyl-1,1-diphenyl-pent-2-yn-1-one. Standard hydride reducing agents can be employed for this transformation.
Sodium borohydride (B1222165) (NaBH₄): A relatively mild reducing agent, NaBH₄ is capable of reducing ketones to alcohols. It is often used in protic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ readily reduces ketones and a wide range of other carbonyl-containing functional groups. khanacademy.org It must be used in anhydrous aprotic solvents like diethyl ether or THF, with a separate aqueous or acidic workup step to protonate the intermediate alkoxide. khanacademy.org
The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. For a simple ynone reduction, either reagent would be effective. Reduction of enynones (compounds containing both a double and a triple bond conjugated with a ketone) offers more complexity, as chemoselectivity becomes a significant consideration, requiring careful selection of reagents to target the carbonyl group without reducing the carbon-carbon multiple bonds.
Development of Asymmetric Synthetic Routes for Structurally Related Propargylic Systems
The target compound, this compound, is achiral because the carbinol carbon is bonded to two identical phenyl groups. However, if the two aryl groups were different (e.g., a phenyl group and a p-tolyl group), the resulting tertiary alcohol would be chiral. The synthesis of such optically active propargylic alcohols is a significant area of research. nih.govacs.org
Asymmetric synthesis is typically achieved by adding an organometallic acetylide to a prochiral ketone in the presence of a chiral catalyst or ligand. acs.orgnih.gov These methods generate the product with a preference for one enantiomer over the other, measured by enantiomeric excess (ee).
Several highly effective systems have been developed:
Zinc-based Catalysis: The combination of Zn(OTf)₂ and a chiral amino alcohol ligand, such as (+)-N-methylephedrine, is a well-established method for the enantioselective addition of terminal alkynes to aldehydes and ketones. organic-chemistry.orgacs.org
ProPhenol Ligands: A catalyst system involving a ProPhenol ligand and a dialkylzinc reagent can facilitate highly enantioselective additions. The proposed mechanism involves a bifunctional dinuclear zinc complex that activates both the alkyne and the carbonyl substrate simultaneously. nih.gov
Indium and Binaphthol (BINOL) Catalysis: Asymmetric alkynylation can also be achieved using catalytic amounts of an In(III)/BINOL complex, which provides high enantioselectivity across a broad range of substrates. organic-chemistry.org
| Catalyst/Ligand System | Mechanism Principle | Typical Substrates | Outcome | Reference |
|---|---|---|---|---|
| Zn(OTf)₂ / (+)-N-Methylephedrine | Chiral ligand complexes with zinc to create a chiral environment. | Aldehydes, Ketones | High yields and enantioselectivities (up to 99% ee for aldehydes). | organic-chemistry.orgacs.org |
| Zn(Et)₂ / ProPhenol Ligand | Bifunctional catalyst activates both reagents. | Aldehydes | Efficient addition with good atom economy. | nih.gov |
| In(III) / BINOL | Bifunctional character of the catalyst activates both substrates. | Aldehydes | Broad substrate scope with high enantioselectivity. | organic-chemistry.org |
| Ti(OiPr)₄ / BINOL | Catalyzes the reaction of alkynylzinc reagents. | Aldehydes | High enantioselectivity at room temperature. | organic-chemistry.org |
Advancements in Green Chemistry and Sustainable Synthesis Protocols for Propargylic Alcohols
The principles of green chemistry aim to make chemical synthesis more environmentally benign, economical, and safe. pnas.org These principles are increasingly being applied to the synthesis of propargylic alcohols.
One significant advancement is the use of calcium carbide (CaC₂) as an inexpensive, safe, and sustainable source of the acetylene (B1199291) unit. rsc.org Traditional methods often rely on compressed acetylene gas and highly reactive organometallic bases like n-BuLi, which require strictly anhydrous conditions. A protocol using calcium carbide in the presence of a base like potassium hydroxide (B78521) allows for the synthesis of tertiary propargylic alcohols from ketones in a single step under milder and safer conditions, even tolerating some moisture. This atom-efficient process avoids the need for cryogenic temperatures and pyrophoric reagents. rsc.org
Another green strategy involves the development of continuous flow processes. rsc.org Compared to traditional batch synthesis, flow chemistry can offer better control over reaction parameters, improved safety, and higher space-time yields. A continuous flow methodology for the coupling of CO₂ to propargylic alcohols to form α-alkylidene cyclic carbonates has been developed, showcasing a greener application of these important building blocks. rsc.org Such technologies could be adapted for the synthesis of propargylic alcohols themselves, potentially reducing solvent waste and energy consumption.
Furthermore, the use of water as a reaction solvent and the development of recoverable and reusable catalysts are active areas of research that align with the goals of sustainable synthesis. pnas.orgmdpi.com
Elucidation of Reactivity and Mechanistic Pathways of 4,4 Dimethyl 1,1 Diphenyl Pent 2 Yn 1 Ol
Transformations Involving the Propargylic Alcohol Functional Group
The tertiary alcohol moiety, positioned adjacent to the alkyne, is a key site for reactivity, particularly in rearrangement and derivatization reactions.
The Meyer-Schuster rearrangement is a characteristic reaction of propargylic alcohols, involving an acid-catalyzed isomerization to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org For a tertiary alcohol like 4,4-dimethyl-1,1-diphenyl-pent-2-yn-1-ol, this reaction competes with an alternative pathway known as the Rupe rearrangement. wikipedia.org
The generally accepted mechanism for the Meyer-Schuster rearrangement involves three main steps:
Protonation: The hydroxyl group is rapidly protonated by an acid catalyst, forming a good leaving group (water).
Rearrangement: This is typically the rate-determining step and involves a 1,3-shift of the protonated hydroxyl group, leading to the formation of an allenol intermediate.
Tautomerization: The unstable allenol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product, followed by deprotonation. wikipedia.org
In the case of this compound, the expected product of the Meyer-Schuster rearrangement would be 4,4-dimethyl-1,1-diphenylpent-1-en-3-one.
However, the Rupe rearrangement is a competing pathway for tertiary alcohols, which proceeds through an enyne intermediate to form α,β-unsaturated methyl ketones. wikipedia.org The choice between the Meyer-Schuster and Rupe pathways is influenced by reaction conditions and the specific substrate. While traditional methods use strong acids, modern catalysis has introduced milder alternatives to improve selectivity and yield. wikipedia.orgresearchgate.net
| Catalyst Type | Examples | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Brønsted Acids | H₂SO₄, p-TsOH, H₃PO₂ | Typically harsh, requires strong acid | Traditional, readily available catalysts. researchgate.net |
| Lewis Acids | InCl₃, Bi(OTf)₃ | Milder conditions, sometimes microwave-assisted. wikipedia.orgorganic-chemistry.org | Improved yields, shorter reaction times, and better stereoselectivity. wikipedia.orgorganic-chemistry.org |
| Transition Metals | Ru-based, Ag-based, Au-based complexes | Often very mild and highly selective. | High atom economy, compatible with various functional groups. wikipedia.orgresearchgate.net |
The tertiary hydroxyl group of this compound can be derivatized through esterification and etherification, although the steric bulk of the adjacent diphenyl and tert-butyl groups can significantly influence reaction rates and conditions.
Esterification: This transformation involves reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). Standard conditions, such as reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine, would yield the corresponding ester. The significant steric hindrance around the hydroxyl group may necessitate more forcing conditions or highly reactive acylating agents.
Etherification: The formation of an ether from this tertiary alcohol can be challenging. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally inefficient for tertiary alcohols due to competing elimination reactions. A more viable modern approach is the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed oxidative etherification allows for the coupling of sterically hindered tertiary alcohols with olefins, providing a pathway to complex allylic ethers. nih.gov
Reaction Manifolds of the Alkyne Moiety
The internal alkyne in this compound is a site of rich chemical reactivity, participating in cyclization, coupling, and addition reactions.
The alkyne functionality can serve as a linchpin in the construction of cyclic structures. While direct cyclization of the parent molecule is not straightforward, it can be a precursor to substrates for powerful cyclization reactions. For example, after a Meyer-Schuster rearrangement to the corresponding divinyl ketone precursor, a Nazarov cyclization can be initiated. This electrocyclic reaction typically uses a Lewis or Brønsted acid to catalyze the formation of a cyclopentenone ring system. mdpi.com The stereochemical outcome of such cyclizations is a key area of investigation in asymmetric synthesis. acs.org Furthermore, related diynol systems have been shown to undergo silver-catalyzed oxidative cyclizations to produce highly substituted furan (B31954) derivatives. acs.org
The alkyne moiety is an excellent partner in a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium Catalysis: Palladium catalysts are versatile for alkyne functionalization. While classic cross-coupling reactions like the Sonogashira coupling are typically for terminal alkynes, internal alkynes can participate in other transformations. These include carbopalladation, where an organopalladium species adds across the triple bond, creating a new vinylpalladium intermediate that can undergo further reactions. organic-chemistry.org Such pathways are instrumental in the stereoselective synthesis of complex olefins. nih.gov
Silver Catalysis: Silver(I) salts are effective π-acids that can activate the alkyne toward nucleophilic attack. This catalysis is often employed in cyclization and addition reactions. For instance, in related systems, silver catalysts facilitate oxidative cyclizations of 1,4-diyn-3-ols to form substituted furans. acs.org
Titanium Catalysis: Titanium-based reagents and catalysts are known to mediate various transformations of alkynes, including reductive couplings and cyclizations.
| Metal Catalyst | Reaction Type | Typical Transformation of the Alkyne Moiety |
|---|---|---|
| Palladium | Cross-Coupling / Carbometalation | Formation of substituted alkenes and complex dienes. organic-chemistry.orgnih.gov |
| Silver | Alkyne Activation / Cyclization | Activation towards nucleophilic attack, formation of heterocycles like furans. acs.org |
| Titanium | Reductive Coupling / Cyclization | Formation of titanacyclopropenes for further functionalization. |
Selective addition reactions to the alkyne provide pathways to corresponding ketones, alkenes, or alkanes.
Hydration: The acid-catalyzed addition of water across the internal triple bond (hydration) yields a ketone. For the unsymmetrically substituted alkyne in this compound, this reaction would produce a mixture of two regioisomeric ketones: 4,4-dimethyl-1,1-diphenylpentan-3-one and 4,4-dimethyl-1,1-diphenylpentan-2-one. The regioselectivity can be influenced by the steric and electronic effects of the flanking tert-butyl and diphenylmethyl groups, as well as by the choice of catalyst (e.g., mercury, gold, or platinum complexes).
Reduction: The alkyne can be selectively reduced to either an alkene or an alkane depending on the reagents and conditions employed.
| Reaction | Reagents/Catalyst | Product | Selectivity |
|---|---|---|---|
| Full Reduction | H₂, Pd/C | 4,4-dimethyl-1,1-diphenylpentane | Complete saturation to the alkane. |
| (E)-Alkene Formation | Na, NH₃ (l) | (E)-4,4-dimethyl-1,1-diphenylpent-2-ene | Stereoselective formation of the trans-alkene. |
| (Z)-Alkene Formation | H₂, Lindlar's Catalyst | (Z)-4,4-dimethyl-1,1-diphenylpent-2-ene | Stereoselective formation of the cis-alkene. |
Reactivity Modulations of the Phenyl Moieties
Electrophilic and Nucleophilic Aromatic Functionalization
Electrophilic Aromatic Substitution (EAS): The phenyl rings of this compound are expected to undergo electrophilic aromatic substitution. The tertiary alcohol group, being weakly activating, would direct incoming electrophiles to the ortho and para positions. However, the significant steric bulk of the rest of the molecule would likely favor substitution at the less hindered para position. Common EAS reactions could include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, though forcing conditions might be necessary due to steric hindrance.
Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the phenyl rings would require the presence of strong electron-withdrawing groups (e.g., nitro groups) and a good leaving group, neither of which are present in the parent molecule. Therefore, direct SNAr is not a feasible pathway for the functionalization of this compound itself. Derivatization to introduce the necessary activating groups would be a prerequisite.
A hypothetical data table illustrating potential outcomes of electrophilic aromatic substitution is presented below. It is important to reiterate that this is a theoretical representation.
| Reaction | Reagent(s) | Major Product (Predicted) |
| Nitration | HNO₃, H₂SO₄ | 4,4-dimethyl-1-(4-nitrophenyl)-1-phenyl-pent-2-yn-1-ol |
| Bromination | Br₂, FeBr₃ | 1-(4-bromophenyl)-4,4-dimethyl-1-phenyl-pent-2-yn-1-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-acetylphenyl)-4,4-dimethyl-1-phenyl-pent-2-yn-1-ol |
Oxidative Transformations and Their Impact on the Molecular Scaffold
The phenyl groups are generally robust towards oxidation under mild conditions. However, under harsh oxidative conditions (e.g., with strong oxidizing agents like potassium permanganate (B83412) or ozone), degradation of the aromatic rings can occur, leading to the formation of carboxylic acids and cleavage of the molecular scaffold. Such transformations would likely be non-selective and result in the decomposition of the molecule. More controlled oxidation could potentially be achieved through dearomatization reactions mediated by specific transition metal complexes, but this remains a specialized and less predictable area of its reactivity.
Radical-Mediated Reaction Pathways and Their Synthetic Utility
The phenyl groups of this compound could participate in radical reactions. For instance, radical abstraction of a hydrogen atom from one of the phenyl rings could initiate a variety of transformations. However, the C-H bonds of the phenyl rings are strong, and such reactions would likely require a potent radical initiator.
A more plausible radical pathway would involve the generation of an aryl radical from a halogenated derivative of the parent compound. For example, if a bromo-substituted analog were synthesized (as proposed in the EAS section), it could undergo radical reactions, such as those used in cross-coupling methodologies (e.g., variants of the Heck or Suzuki reactions proceeding through radical intermediates). This would open up avenues for the formation of new carbon-carbon bonds at the phenyl positions, allowing for the synthesis of more complex molecular architectures. The synthetic utility would lie in the ability to link the core structure of this compound to other molecular fragments.
Advanced Spectroscopic and Computational Approaches for Comprehensive Analysis
Application of Sophisticated Spectroscopic Techniques for Structural and Mechanistic Insights
Spectroscopy is the cornerstone for understanding the molecular framework and reactivity of 4,4-dimethyl-1,1-diphenylpent-2-yn-1-ol. Techniques ranging from NMR to mass spectrometry and vibrational spectroscopy each offer a unique window into its chemical nature.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Multidimensional NMR spectroscopy is indispensable for the complete structural assignment and conformational analysis of 4,4-dimethyl-1,1-diphenylpent-2-yn-1-ol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, 2D techniques are required to resolve ambiguities and map the intricate connectivity of the molecule. bmrb.ioresearchgate.netchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the hydroxyl proton, and the singlet corresponding to the nine equivalent protons of the tert-butyl group. researchgate.net
¹³C NMR: The carbon spectrum would reveal signals for the quaternary carbons of the t-butyl and C1 positions, the two alkyne carbons (C2 and C3), and the distinct carbons of the phenyl rings.
2D Correlation Spectroscopy (COSY): This experiment would establish the coupling relationships between protons, although for this specific molecule with its many singlet signals, its utility would be focused on resolving the phenyl ring protons.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the protonated carbons in the phenyl rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions, providing vital data on the molecule's preferred conformation and the spatial proximity of the bulky phenyl and tert-butyl groups.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| -C(CH₃)₃ | ~1.2 | ~27 (quaternary C), ~31 (CH₃) | Single sharp peak in ¹H NMR for 9 protons. |
| -C≡C- | N/A | ~80-90 | Two distinct signals for the alkyne carbons. |
| -C(Ph)₂ | ~7.2-7.6 | ~125-145 | Complex multiplet for aromatic protons. |
| -OH | Variable | N/A | Broad singlet, position dependent on solvent and concentration. |
| C1(-OH) | N/A | ~75 | Carbinol carbon. |
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of synthesized 4,4-dimethyl-1,1-diphenylpent-2-yn-1-ol and for monitoring the progress of its synthesis. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), allowing for the unambiguous determination of a molecule's elemental formula. nih.govnih.govyoutube.com
For 4,4-dimethyl-1,1-diphenylpent-2-yn-1-ol (C₁₉H₂₀O), HRMS would confirm the molecular weight with high precision, distinguishing it from other potential isobaric compounds. mdpi.com During synthesis, for instance, in a Grignard reaction between 3,3-dimethyl-1-butyne (B43207) and benzophenone (B1666685), HRMS can be used to monitor the consumption of reactants and the formation of the desired product in real-time. researchgate.net It is also invaluable for identifying potential byproducts or intermediates, as their exact masses can be used to deduce their chemical formulas. acs.org Techniques like Parallel Reaction Monitoring (PRM) further enhance the specificity of targeted quantitative analysis in complex mixtures. nih.govnih.gov
| Formula | Calculated Monoisotopic Mass (Da) | Adduct | Expected m/z |
|---|---|---|---|
| C₁₉H₂₀O | 276.15142 | [M+H]⁺ | 277.15870 |
| C₁₉H₂₀O | 276.15142 | [M+Na]⁺ | 299.14084 |
Vibrational Spectroscopy (IR, Raman) in Probing Functional Group Interactions
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. youtube.comnih.gov These methods are complementary and essential for characterizing 4,4-dimethyl-1,1-diphenylpent-2-yn-1-ol.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. Key expected absorptions include a broad band around 3600-3200 cm⁻¹ for the O-H stretch of the hydroxyl group, sharp peaks around 3000-3100 cm⁻¹ for aromatic C-H stretches, and just below 3000 cm⁻¹ for aliphatic C-H stretches of the t-butyl group. The C≡C triple bond, being internal and symmetrically substituted, is expected to show a weak or absent IR absorption band around 2260-2150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. youtube.comyoutube.com Therefore, it is an excellent technique for observing the C≡C stretching vibration in this molecule, which would appear as a strong, sharp peak in the 2260-2190 cm⁻¹ region. malayajournal.org The symmetric "breathing" modes of the phenyl rings also give rise to strong Raman signals. nih.govresearchgate.net
Combining IR and Raman data allows for a comprehensive analysis of all functional groups present. mdpi.com Shifts in the characteristic frequencies, such as the O-H stretch, can provide evidence for intermolecular or intramolecular hydrogen bonding.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretch | ~3600-3200 (broad) | Weak |
| Aromatic C-H | Stretch | ~3100-3000 | Strong |
| Aliphatic C-H | Stretch | ~2970-2870 | Strong |
| C≡C | Stretch | Weak or absent | ~2260-2190 (strong) |
| Aromatic C=C | Stretch | ~1600, ~1450 | Strong |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine the exact positions of each atom. bath.ac.uk
For 4,4-dimethyl-1,1-diphenylpent-2-yn-1-ol, a single-crystal X-ray structure would provide incontrovertible data on:
Bond Lengths and Angles: Precise measurement of all bond lengths (C-C, C=C, C≡C, C-O) and angles, confirming the molecular geometry. acs.org
Conformation: The exact solid-state conformation, showing the torsional angles and the relative orientation of the two phenyl rings and the tert-butyl group. nih.gov
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice and identifying non-covalent interactions like hydrogen bonds involving the hydroxyl group or π-stacking between phenyl rings.
While no published crystal structure for this specific compound was found, this technique remains the gold standard for structural verification in chemistry. nih.govcaltech.edu
Chromatographic Methods for Complex Mixture Analysis and Separation Research
Chromatographic techniques are essential for the purification of 4,4-dimethyl-1,1-diphenylpent-2-yn-1-ol and for the analytical separation of its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution in Related Systems
The carbinol carbon (C1) in 4,4-dimethyl-1,1-diphenylpent-2-yn-1-ol is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying these enantiomers. rsc.orgscilit.com
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be resolved into two separate peaks. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely and successfully used for the resolution of a vast range of racemic compounds, including chiral alcohols and related propargyl systems. acs.orgresearchgate.net The development of a successful chiral HPLC method would involve screening various CSPs and mobile phase compositions (typically mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) to achieve baseline separation of the (R)- and (S)-enantiomers of the title compound.
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile organic compounds (VOCs). nih.gov In the context of 4,4-dimethyl-1,1-diphenyl-pent-2-yn-1-ol, GC-MS would be instrumental in identifying its volatile metabolites. While direct metabolic studies on this specific compound are not widely published, the methodology can be inferred from analyses of similar compounds. nih.govnih.gov
The metabolic pathways for this tertiary alcohol could involve oxidation, reduction, or conjugation. For instance, oxidation of the alcohol could yield a ketone. The resulting metabolites, if volatile, can be profiled using a headspace GC-MS method. nih.gov In such a procedure, a sample (e.g., from an in vitro metabolic assay) is heated, and the volatile compounds in the space above the sample are injected into the GC-MS system.
Research on other cyclic alcohols has shown that GC-MS is effective in separating and identifying various isomeric products resulting from chemical reactions, a task that would be crucial in distinguishing between potential metabolites of this compound. morressier.com The mass spectrometer fragments the eluted compounds into predictable patterns, which serve as a "fingerprint" for identification.
Table 1: Hypothetical GC-MS Data for Metabolite Analysis
| Potential Metabolite | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Metabolic Pathway |
|---|---|---|---|
| 4,4-dimethyl-1,1-diphenyl-pent-2-yn-1-one | 18.5 | 259, 183, 105, 77, 57 | Oxidation |
| 4,4-dimethyl-1,1-diphenyl-pentan-1-ol | 17.2 | 265, 183, 105, 77, 57 | Alkyne Reduction |
Theoretical and Computational Chemistry for Mechanistic Understanding
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition State Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, calculating reaction energy profiles, and analyzing the geometry of transition states. For this compound, DFT calculations can provide a deep understanding of its reactivity.
Studies on similar propargylic alcohols have utilized DFT to explore the mechanisms of catalytic reactions. nih.govacs.org For example, research on ruthenium-catalyzed propargylic substitution reactions has employed DFT to examine the effect of substituents on enantioselectivity and reactivity. acs.orgnih.govresearchgate.net These studies calculate the energies of intermediates and transition states to map out the most likely reaction pathway. nih.gov
Applying this to this compound, DFT could be used to model reactions such as its cycloisomerization or its behavior in the presence of various catalysts. The calculations would reveal the activation energies for different potential pathways, thus predicting the likely products and the conditions required to form them. For instance, the large diphenyl and tert-butyl groups would be expected to exert significant steric influence on the transition state geometries, a factor that DFT can quantify.
Table 2: Illustrative DFT-Calculated Energy Profile Data for a Hypothetical Reaction
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Alcohol + Catalyst) | 0.0 | Initial State |
| Transition State 1 (TS1) | +15.2 | Formation of Intermediate |
| Intermediate Complex | -5.7 | Metastable Intermediate |
| Transition State 2 (TS2) | +22.5 | Rate-Determining Step |
| Products | -12.8 | Final State |
Molecular Dynamics Simulations for Conformational Space Exploration
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule over time, MD allows for the exploration of its conformational space, identifying the most stable and frequently adopted shapes. osti.govarxiv.orgulisboa.pt
For a molecule like this compound, with its rotatable bonds connecting the bulky phenyl and tert-butyl groups, a vast number of conformations are possible. The interactions between these groups, such as steric hindrance, will significantly influence the preferred conformations. libretexts.org MD simulations can map the potential energy surface of the molecule, revealing low-energy, stable conformers. acs.org This is crucial as the molecule's shape will determine how it fits into the active site of an enzyme or a receptor.
Systematic approaches using MD combined with advanced clustering algorithms can identify the most statistically relevant conformational states. nih.gov These simulations provide insights into the flexibility of the molecule and the dihedral angles that are most likely to be observed.
Table 3: Key Conformational Parameters from a Simulated MD Trajectory
| Dihedral Angle | Description | Observed Angle Range (degrees) | Most Populated Angle (degrees) |
|---|---|---|---|
| C(Ar1)-C(1)-C(2)-C(3) | Phenyl Group 1 Rotation | -90 to +90 | +/- 45 |
| C(Ar2)-C(1)-C(2)-C(3) | Phenyl Group 2 Rotation | -90 to +90 | +/- 50 |
| C(2)-C(3)-C(4)-C(tert) | Alkyne-t-Butyl Rotation | -180 to +180 | 180 (staggered) |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized compounds and help in designing more potent molecules. ijrpc.com
For this compound, a QSAR study would involve synthesizing a library of derivatives and testing their biological activity (e.g., antifungal or enzyme inhibitory activity). nih.gov The derivatives could be made by modifying the phenyl rings (e.g., adding electron-withdrawing or -donating groups) or by altering the tert-butyl group.
Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated for each derivative. These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. scispace.com A robust QSAR model can then guide the synthesis of new derivatives with potentially enhanced activity.
Table 4: Example of a QSAR Model for Hypothetical Antifungal Activity Equation: pIC50 = 0.5LogP - 2.1LUMO + 0.03*MolVol + 1.5
| Derivative | Modification | LogP | LUMO (eV) | Molecular Volume (ų) | Predicted pIC50 |
|---|---|---|---|---|---|
| Parent Compound | None | 4.5 | -0.8 | 300 | 5.83 |
| Derivative 1 | 4-Chloro on one Phenyl | 5.2 | -0.9 | 310 | 6.69 |
| Derivative 2 | 4-Methoxy on one Phenyl | 4.3 | -0.7 | 315 | 5.99 |
Note: This equation is purely illustrative.
Translational Applications and Future Research Directions of 4,4 Dimethyl 1,1 Diphenyl Pent 2 Yn 1 Ol
Role as a Versatile Synthetic Building Block for Complex Organic Scaffolds
The inherent functionality of 4,4-dimethyl-1,1-diphenyl-pent-2-yn-1-ol makes it an exemplary starting material for the construction of intricate molecular architectures. Propargyl alcohols, in general, are prized precursors in synthetic organic chemistry. mdpi.com The strategic placement of the hydroxyl and alkyne groups allows for a variety of transformations, leading to diverse and complex scaffolds.
The synthesis of propargyl alcohols is often straightforward, typically involving the nucleophilic addition of an acetylide to a ketone. rsc.org Once formed, these molecules can undergo a cascade of reactions. For instance, analogs like 1,1-diphenylpropargyl alcohol have been shown to undergo a novel ruthenium-catalyzed dimerization to produce highly functionalized alkylidenebenzocyclobutenyl alcohols in high yield. mdpi.com This specific transformation involves an unexpected aromatic C-H bond cleavage, demonstrating a pathway to complex polycyclic systems from a relatively simple precursor. mdpi.com
Furthermore, propargyl alcohols are well-known to undergo rearrangement reactions to form other valuable synthetic intermediates. The Meyer-Schuster rearrangement, for example, converts propargyl alcohols into α,β-unsaturated carbonyl compounds. rsc.org Variations of this, particularly electrophilic halogenations, can lead to a range of products including α-haloenones and β-haloenones, which are themselves versatile building blocks for further diversification. rsc.org
The alkyne moiety also provides a handle for cycloaddition reactions. Propargyl alcohols can react with various partners, such as 1,2-diaza-1,3-dienes, to furnish novel bi-heterocyclic systems through processes like the wikipedia.orgkpi.ua-Wittig rearrangement and 1,3-dipolar cycloadditions. researchgate.net These reactions highlight the potential to rapidly increase molecular complexity and access unique heterocyclic frameworks that are of interest in medicinal chemistry and materials science.
| Reaction Type | Precursor | Key Reagents/Catalyst | Resulting Scaffold | Reference |
| Dimerization | 1,1-Diphenylpropargyl alcohol | [Cp*RuCl(diene)] | Alkylidenebenzocyclobutenyl alcohol | mdpi.com |
| Rearrangement | Propargyl alcohols | Acid/Metal Halides | α,β-Unsaturated Ketones/Enones | rsc.org |
| Cycloaddition | Propargyl alcohol | 1,2-Diaza-1,3-dienes, Benzyl azides | Bi-heterocyclic systems (Oxadiazaspiro-nona-dienes, Pyrazolone-triazoles) | researchgate.net |
| Propargylation | Aldehydes/Ketones | Allenylboronic acid pinacol (B44631) ester, Copper triflate | Homopropargyl alcohols | nih.gov |
Potential in Catalysis: Substrate in Ligand Development and Organocatalytic Systems
The hydroxyl group of this compound is not merely a passive functional group; it can actively participate in and direct catalytic processes. This makes the compound and its analogs valuable substrates in the development of new catalytic systems, including those for asymmetric synthesis.
In gold-catalyzed reactions, the hydroxyl group of propargylic alcohols can act as an internal nucleophile or as a directing group. cas.cnacs.org For instance, a specially designed bifunctional phosphine (B1218219) ligand has been shown to enable the gold-catalyzed hydroalkenylation of propargylic alcohols. cas.cn In this system, it is proposed that a hydrogen bond forms between the substrate's hydroxyl group and a basic amine on the ligand, which enhances the reactivity and controls the outcome of the reaction. cas.cn Similarly, the propargylic alcohol motif is a key element for achieving high enantioselectivity in gold-catalyzed enyne cycloisomerizations, where the hydroxyl group's interaction with a chiral ligand offers a novel strategy for asymmetric induction. acs.org
The development of chiral propargylic alcohols is a significant goal, as they are versatile intermediates for synthesizing complex natural products. nih.gov Asymmetric alkyne addition to aldehydes, catalyzed by systems such as zinc-ProPhenol, provides a convergent route to these valuable chiral molecules. nih.gov While the target compound is tertiary, the principles of using chiral ligands like ProPhenol to control stereochemistry in additions to carbonyls are foundational to the field. nih.gov The resulting enantioenriched propargylic alcohols are crucial starting points for asymmetric total synthesis. nih.gov
| Catalytic System | Metal/Catalyst | Transformation | Role of Propargylic Alcohol | Reference |
| Hydroalkenylation | Gold(I) / Bifunctional phosphine ligand | Formation of conjugated dienyl alcohols | Substrate's OH group interacts with ligand's basic site via H-bonding. | cas.cn |
| Enyne Cycloisomerization | Gold(I) / Chiral ligand | Enantioselective cyclization | OH group offers an asymmetric induction strategy through H-bonding with the ligand. | acs.org |
| Asymmetric Alkyne Addition | Zinc / ProPhenol ligand | Synthesis of chiral secondary propargylic alcohols | Acts as the product of asymmetric addition to aldehydes. | nih.gov |
| Dimerization | Ruthenium(II) | Dimerization to benzocyclobutenes | The OH group guides regioselectivity through intramolecular hydrogen bonds. | mdpi.com |
Exploration in Advanced Materials Science (e.g., Polymer Precursors)
The alkyne functionality within this compound makes it a highly attractive monomer or precursor for advanced materials, particularly conjugated polymers. oup.com Polymers derived from alkynes often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics.
Several polymerization techniques can be envisioned for monomers like this:
Sonogashira Polycoupling : This palladium and copper-catalyzed reaction couples terminal alkynes with aryl halides. oup.com While the target compound has an internal alkyne, derivatives with a terminal alkyne could be readily synthesized and polymerized with dihaloarenes to create poly(aryleneethynylene)s (PAEs). oup.com
Thiol-yne Click Polymerization : This highly efficient and atom-economical reaction involves the addition of thiols across the alkyne bond. It can be initiated by catalysts, heat, or UV light and is tolerant of many functional groups. oup.com This would allow for the creation of cross-linked polymer networks with high modularity.
Polycyclotrimerization : In this reaction, three alkyne units are "knitted" together to form a benzene (B151609) ring, leading to highly conjugated, hyperbranched polyarylenes. oup.com Catalysts like TaCl₅ can facilitate this process, transforming alkyne-rich monomers into large aromatic systems with unique morphologies. oup.com
Furthermore, the hydroxyl group offers a site for post-polymerization modification. For example, polymers could be formed through the alkyne, leaving the hydroxyl group pendant. These groups could then be used to tune the polymer's solubility, attach bioactive molecules, or serve as initiation sites for grafting other polymer chains. The reverse is also possible, where the hydroxyl group is incorporated into a polymer backbone (e.g., as a polyester (B1180765) or polyurethane), leaving the alkyne available for subsequent modifications like Huisgen cycloadditions. nih.gov
| Polymerization Method | Description | Potential Polymer Type | Reference |
| Sonogashira Coupling | Pd/Cu-catalyzed cross-coupling of terminal alkynes and aryl halides. | Poly(aryleneethynylene)s (PAEs) | oup.com |
| Thiol-yne Click Reaction | Addition of a dithiol across the alkyne bond of a diyne monomer. | Cross-linked vinylene sulfide (B99878) networks | oup.com |
| Polycyclotrimerization | Catalytic cyclization of three alkyne units to form aromatic rings. | Hyperbranched Polyarylenes | oup.com |
| Post-Polymerization Modification | Reactions on the alkyne or hydroxyl group after initial polymerization. | Functionalized polymers, Glycopolymers | nih.gov |
Emerging Research Avenues and Prospects for Novel Chemical Transformations
Research into the reactivity of propargyl alcohols continues to uncover novel transformations, opening new synthetic pathways. One of the most significant emerging areas is the direct conversion of propargylic alcohols into allenes. rsc.org Allenes are compounds with unique chemical properties and are valuable intermediates in organic synthesis, as well as being core structures in some natural products and bioactive molecules. rsc.org This transformation can be achieved through various methods, including transition metal catalysis and reactions mediated by metal hydrides or bases. rsc.org
The dimerization reaction catalyzed by ruthenium complexes to form benzocyclobutenes is another example of a novel transformation that expands the synthetic utility of 1,1-diarylpropargyl alcohols. mdpi.com Additionally, cobalt-catalyzed Markovnikov hydrothiolation of alkynes to generate branched alkenyl sulfides represents a potential transformation for this class of compounds. acs.org
The development of one-pot reaction sequences starting from propargyl alcohols is another promising research direction. Such sequences enhance synthetic efficiency by minimizing purification steps. For example, protocols have been developed for the one-pot synthesis of homopropargylic alcohols and their subsequent derivatization. nih.govresearchgate.net The unique steric and electronic properties of this compound, with its bulky t-butyl and diphenyl groups, may lead to unusual selectivity and reactivity in these and other yet-to-be-discovered transformations.
| Transformation | Reagents/Catalyst | Product Class | Significance | Reference |
| Allenation | Transition Metals, Metal Hydrides | Allenes | Access to valuable and reactive cumulene structures. | rsc.org |
| Dimerization/Cyclization | Ruthenium(II) Complexes | Benzocyclobutenes | Novel C-C bond formation and construction of complex polycycles. | mdpi.com |
| Halogenative Rearrangement | N-Halosuccinimide, Gold(I) | α-Haloenones | Formation of versatile halogenated synthetic intermediates. | rsc.org |
| Hydrothiolation | Cobalt Complexes | Branched Alkenyl Sulfides | Regioselective addition across the alkyne. | acs.org |
| Bi-heterocycle Synthesis | 1,2-Diaza-1,3-dienes | Spirocycles, Fused pyrazolones | Rapid construction of complex heterocyclic scaffolds. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-dimethyl-1,1-diphenyl-pent-2-yn-1-ol, and what factors influence yield optimization?
- Methodological Answer :
- Core Synthesis : Start with a Sonogashira coupling between a terminal alkyne and a substituted aryl halide to form the carbon-carbon triple bond. Introduce dimethyl groups via Grignard or organolithium reagents under inert conditions (argon/nitrogen atmosphere) .
- Yield Optimization : Monitor reaction parameters (temperature, solvent polarity, catalyst loading). Use TLC/HPLC to track intermediates. Purify via column chromatography with gradients optimized for polar byproducts .
- Key Challenges : Steric hindrance from diphenyl groups may slow reactions; elevated temperatures (60–80°C) and prolonged reaction times (12–24 hrs) may improve conversion .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritant properties (H315/H319 hazards) .
- Storage : Seal in airtight containers under inert gas (argon) and store at 2–8°C to minimize oxidation or hydrolysis. Desiccate to prevent moisture absorption .
- Stability : Test thermal stability via DSC/TGA before scaling reactions. Avoid exposure to strong acids/bases, which may cleave the propargyl alcohol moiety .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR (¹H/¹³C), IR, and mass spectrometry data with DFT-optimized structures (e.g., B3LYP/6-31G* level). Use software like Gaussian or ORCA for vibrational frequency calculations to match IR peaks .
- Data Discrepancies : If NMR signals deviate, assess solvent effects (e.g., chloroform vs. DMSO) or conformational flexibility. For mass spec, verify ionization efficiency (ESI vs. EI) and fragmentation pathways .
- Case Study : A 2023 study on similar propargyl alcohols found that steric effects from diphenyl groups caused unexpected shifts in ¹³C NMR; MD simulations resolved these anomalies .
Q. How can researchers design experiments to investigate the compound’s stability under varying conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to UV light, elevated temperatures (40–80°C), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC-MS .
- Reactive Byproducts : Use LC-QTOF to identify degradation products (e.g., ketones from oxidation or diastereomers from epimerization). Compare with stability data from analogues like 1-(4-methylphenyl)ethanol .
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life. For hydrolytic stability, vary pH (2–12) and track half-life .
Q. What experimental approaches are suitable for elucidating the compound’s ecological impact, given limited toxicity data?
- Methodological Answer :
- Tiered Testing :
Acute Toxicity : Use Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) assays .
Biodegradation : Conduct OECD 301B (CO₂ evolution test) to assess mineralization potential .
QSAR Modeling : Input physicochemical properties (logP, molecular weight) into tools like EPI Suite to predict bioaccumulation (BCF) and ecotoxicity .
- Gaps : Current SDS data lack ecotoxicological endpoints (e.g., LC50, NOEC); prioritize in vitro assays before field studies .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported reaction yields for this compound?
- Methodological Answer :
- Root Cause Analysis :
- Catalyst Variability : Compare Pd/Cu catalyst batches (e.g., Pd(PPh₃)₄ vs. PdCl₂). Test ligand effects (PPh₃ vs. Xantphos) .
- Purity of Reagents : Use GC-MS to detect trace aldehydes or moisture in solvents (THF, DMF) that may quench organometallic intermediates .
- Mitigation : Optimize via Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry) .
Tables for Key Properties
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
